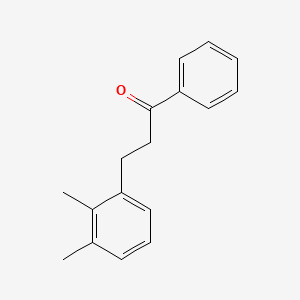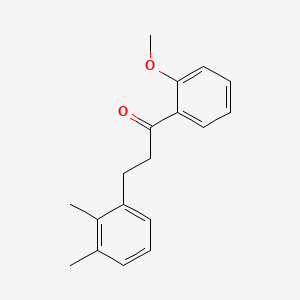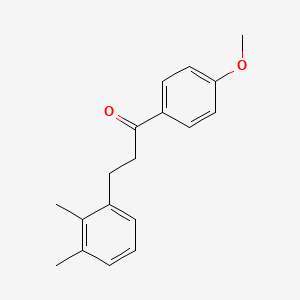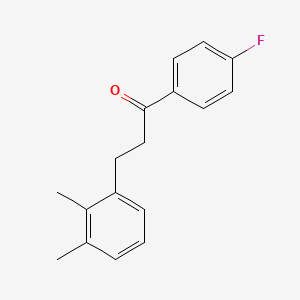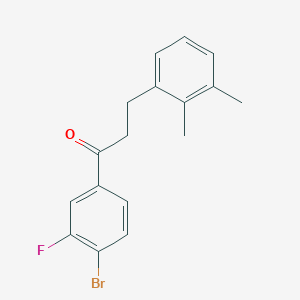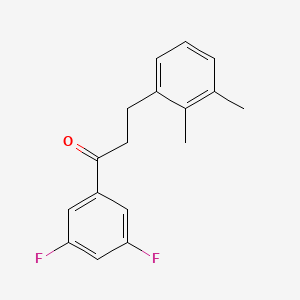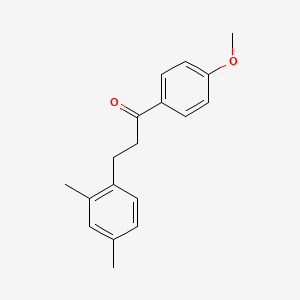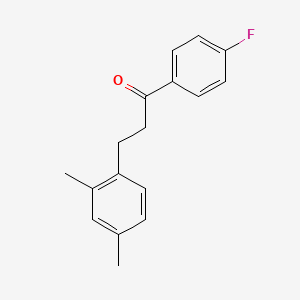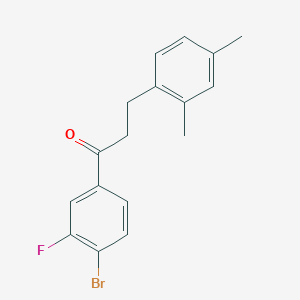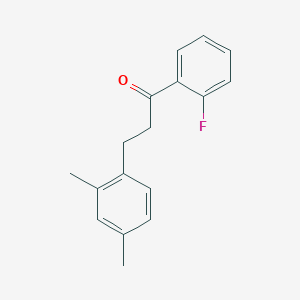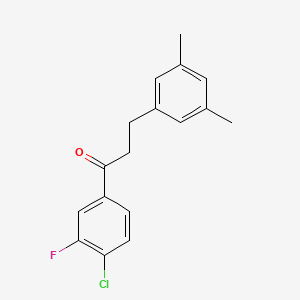
4'-Chloro-3-(3,5-dimethylphenyl)-3'-fluoropropiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4'-Chloro-3-(3,5-dimethylphenyl)-3'-fluoropropiophenone is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of a propanone group attached to two aromatic rings, one of which is substituted with chlorine and fluorine, while the other is substituted with two methyl groups. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4'-Chloro-3-(3,5-dimethylphenyl)-3'-fluoropropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction involves the acylation of an aromatic ring with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The general reaction scheme is as follows:
-
Starting Materials:
- 4-Chloro-3-fluorobenzene
- 3,5-Dimethylbenzoyl chloride
- Aluminum chloride (catalyst)
-
Reaction Conditions:
- The reaction is carried out in an anhydrous solvent such as dichloromethane or chloroform.
- The temperature is maintained at around 0-5°C to control the reaction rate and minimize side reactions.
- The reaction mixture is stirred for several hours until the completion of the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4'-Chloro-3-(3,5-dimethylphenyl)-3'-fluoropropiophenone undergoes various chemical reactions, including:
-
Oxidation:
- The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form carboxylic acids or other oxidized derivatives.
-
Reduction:
- Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.
-
Substitution:
- The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, halogenation with halogens in the presence of a catalyst.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Applications De Recherche Scientifique
4'-Chloro-3-(3,5-dimethylphenyl)-3'-fluoropropiophenone has several applications in scientific research:
-
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
-
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
-
Medicine:
- Explored as a lead compound in drug discovery and development.
- Studied for its potential therapeutic effects and pharmacological properties.
-
Industry:
- Utilized in the production of specialty chemicals and intermediates.
- Applied in the development of new materials and polymers.
Mécanisme D'action
The mechanism of action of 4'-Chloro-3-(3,5-dimethylphenyl)-3'-fluoropropiophenone depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The exact pathways involved can vary based on the context of its use, such as antimicrobial or anticancer activity.
Comparaison Avec Des Composés Similaires
4'-Chloro-3-(3,5-dimethylphenyl)-3'-fluoropropiophenone can be compared with other aromatic ketones with similar structures:
-
1-(4-Chlorophenyl)-3-(3,5-dimethylphenyl)propan-1-one:
- Lacks the fluorine substituent, which may affect its reactivity and biological activity.
-
1-(4-Fluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one:
- Lacks the chlorine substituent, leading to differences in chemical and physical properties.
-
1-(4-Chloro-3-fluorophenyl)-3-phenylpropan-1-one:
- Lacks the methyl groups on the second aromatic ring, which may influence its steric and electronic characteristics.
Propriétés
IUPAC Name |
1-(4-chloro-3-fluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFO/c1-11-7-12(2)9-13(8-11)3-6-17(20)14-4-5-15(18)16(19)10-14/h4-5,7-10H,3,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNWQNUGRRYMOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CCC(=O)C2=CC(=C(C=C2)Cl)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644903 |
Source


|
| Record name | 1-(4-Chloro-3-fluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898780-76-2 |
Source


|
| Record name | 1-(4-Chloro-3-fluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

